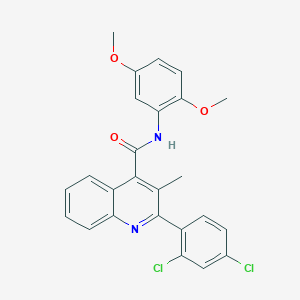![molecular formula C18H13ClN2O3 B5117384 4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)
4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide, also known as CMCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell proliferation, inflammation, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also been shown to have low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is its versatility in various experimental settings, including in vitro and in vivo studies. It is also relatively easy to synthesize and has low toxicity, making it a promising candidate for further research. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for research on 4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide, including its potential use in combination therapy for cancer treatment, its mechanism of action on bacterial growth, and its effects on various signaling pathways involved in inflammation and cell proliferation. Additionally, further studies on its pharmacokinetics and pharmacodynamics are needed to fully understand its potential as a therapeutic agent.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide can be achieved through the condensation reaction between 4-chlorobenzohydrazide and 6-methyl-4-oxo-4H-chromene-3-carbaldehyde in the presence of glacial acetic acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties.
Propiedades
IUPAC Name |
4-chloro-N-[(E)-(6-methyl-4-oxochromen-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-2-7-16-15(8-11)17(22)13(10-24-16)9-20-21-18(23)12-3-5-14(19)6-4-12/h2-10H,1H3,(H,21,23)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIWBDHVIUDEX-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5117304.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5117305.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)
![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)
![(3-methoxypropyl){2-[2-(3-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5117322.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)

![5-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5117345.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)




![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
